molecular formula C16H17BrN2O3S B4058411 allyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

allyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4058411
M. Wt: 397.3 g/mol
InChI Key: CSJCRLLUGFTOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C16H17BrN2O3S and its molecular weight is 397.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.01433 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Research on substituted pyrimidines, including those with thioxo and allyl groups, has demonstrated potential antiviral activity. For example, studies on 2,4-diamino-6-hydroxypyrimidines substituted with various groups, including allyl, showed marked inhibition of retrovirus replication in cell culture. These findings suggest that structurally similar compounds may possess antiviral properties, making them of interest for further investigation in drug development for viral infections (Hocková et al., 2003).

Asymmetric Synthesis and Chemical Building Blocks

Compounds featuring allyl groups and pyrimidine structures serve as key intermediates in asymmetric synthesis, contributing to the development of alpha-hydroxycarboxylic acid derivatives and other significant chemical entities. The utility of terminally substituted allyl systems in Mo-catalyzed asymmetric allylic alkylation, leading to products with excellent enantioselectivity, underscores their value in synthetic chemistry and pharmaceuticals (Trost et al., 2004).

Antibacterial Agents

A series of 2,4-diamino-5-benzylpyrimidines, including those with alkenyl derivatives, demonstrated high in vitro activity against anaerobic bacteria, comparable or superior to metronidazole in some cases. This suggests the potential of similar compounds in developing new antibacterial agents, especially against resistant strains (Roth et al., 1989).

Anti-inflammatory and Analgesic Agents

Compounds derived from pyrimidine structures have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing promising results. For instance, novel derivatives synthesized from visnaginone and khellinone exhibited significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, highlighting the therapeutic potential of such molecules (Abu‐Hashem et al., 2020).

Antimicrobial and Enzyme Inhibitory Activities

Research on chromone-pyrimidine coupled derivatives demonstrated antimicrobial efficacy against a range of pathogens, along with enzyme inhibitory activities that suggest a mode of action. These findings point to the broad utility of pyrimidine derivatives in pharmaceutical development and the potential for discovering new therapeutic agents (Tiwari et al., 2018).

Properties

IUPAC Name

prop-2-enyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c1-4-7-22-15(20)13-9(2)18-16(23)19-14(13)11-8-10(17)5-6-12(11)21-3/h4-6,8,14H,1,7H2,2-3H3,(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJCRLLUGFTOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)Br)OC)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
allyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
Reactant of Route 2
allyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
allyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
Reactant of Route 4
allyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
Reactant of Route 5
allyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
allyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.